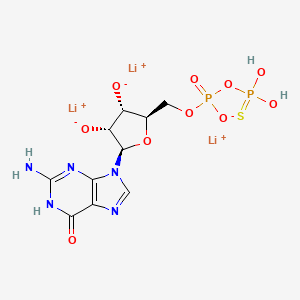

Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt

Description

GDP-Beta-S Trilithium Salt: is a chemical compound known for its role in biochemical and molecular biology research. It is a guanosine diphosphate analog where one of the oxygen atoms is replaced by sulfur, making it resistant to hydrolysis by phosphatases. This compound is often used to study G-protein signaling pathways due to its ability to inhibit GTPase activity .

Properties

Molecular Formula |

C10H12Li3N5O10P2S |

|---|---|

Molecular Weight |

477.1 g/mol |

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate |

InChI |

InChI=1S/C10H13N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q-2;3*+1/p-1/t3-,5-,6-,9-;;;/m1.../s1 |

InChI Key |

OXUJLYXQOJUDEY-CYCLDIHTSA-M |

Isomeric SMILES |

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GDP-Beta-S Trilithium Salt involves the thiophosphorylation of guanosine diphosphate. The process typically includes the following steps:

Starting Material: Guanosine diphosphate (GDP) is used as the starting material.

Thiophosphorylation: GDP is reacted with thiophosphoryl chloride (PSCl3) in the presence of a base such as triethylamine. This reaction replaces one of the oxygen atoms in the diphosphate group with a sulfur atom.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Industrial Production Methods: Industrial production of GDP-Beta-S Trilithium Salt follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of GDP are thiophosphorylated using automated reactors.

Purification: Industrial-scale purification methods, including crystallization and HPLC, are employed to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: GDP-Beta-S Trilithium Salt undergoes various chemical reactions, including:

Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.

Complex Formation: It can form complexes with metal ions and proteins, which are crucial for its biological activity.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Metal Ions: Metal ions such as magnesium and calcium are often involved in complex formation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiophosphoramidates .

Scientific Research Applications

GDP-Beta-S Trilithium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic reactions, including DNA and RNA polymerase-catalyzed synthesis.

Biology: It plays a pivotal role in investigating enzyme kinetics and the regulation of gene expression.

Industry: It is employed in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

GDP-Beta-S Trilithium Salt exerts its effects by inhibiting GTPase activity. The sulfur atom in the thiophosphate group makes it resistant to hydrolysis, allowing it to bind to G-proteins and inhibit their activity. This inhibition affects various signaling pathways, including the activation of phospholipase C by thrombin in human platelets . The compound modulates the activity of G-proteins, which are involved in numerous cellular processes .

Comparison with Similar Compounds

Guanosine 5’-triphosphate sodium salt hydrate: Another guanosine nucleotide analog used in biochemical research.

Guanosine 5’-diphosphate disodium salt: A related compound used in studies of nucleotide metabolism.

Adenosine 5’-[β-thio]diphosphate trilithium salt: An adenosine analog with similar properties.

Uniqueness: GDP-Beta-S Trilithium Salt is unique due to its resistance to hydrolysis and its ability to inhibit GTPase activity. This makes it a valuable tool for studying G-protein signaling pathways and enzyme kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.